molecular formula C10H8ClNS B13677379 4-Chloro-6-(methylthio)quinoline

4-Chloro-6-(methylthio)quinoline

Cat. No.: B13677379
M. Wt: 209.70 g/mol
InChI Key: ZAGICILMUVJTKT-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylthio)quinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNS. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 4th position and a methylthio group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(methylthio)quinoline typically involves nucleophilic substitution reactions. One common method includes the reaction of 4-chloroquinoline with methylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(methylthio)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydride, DMF.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methylthio)quinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: 4-Chloro-6-(methylthio)quinoline is unique due to the presence of both a chlorine atom and a methylthio group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and industrial applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

4-chloro-6-methylsulfanylquinoline

InChI

InChI=1S/C10H8ClNS/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3

InChI Key

ZAGICILMUVJTKT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=CN=C2C=C1)Cl

Origin of Product

United States

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